A Comprehensive Technical Guide to 2-(6-Fluoropyridin-2-yl)acetonitrile: Properties, Synthesis, and Applications in Modern Drug Discovery
A Comprehensive Technical Guide to 2-(6-Fluoropyridin-2-yl)acetonitrile: Properties, Synthesis, and Applications in Modern Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth analysis of 2-(6-Fluoropyridin-2-yl)acetonitrile, a heterocyclic building block of increasing importance in medicinal chemistry and materials science. The document elucidates the core physicochemical properties of the compound, centered around its molecular weight of 136.13 g/mol [1]. We will explore a representative synthetic pathway, highlighting the mechanistic principles that ensure high-yield and purity. Furthermore, this guide discusses the anticipated spectroscopic signature of the molecule, providing a framework for its empirical characterization. The primary focus is on its application as a versatile scaffold in drug discovery, leveraging the unique electronic properties of the fluoropyridine ring and the synthetic utility of the acetonitrile moiety. Finally, comprehensive safety, handling, and storage protocols are outlined to ensure its responsible use in a research environment.
Core Physicochemical and Structural Properties
2-(6-Fluoropyridin-2-yl)acetonitrile is a substituted pyridine derivative. The incorporation of a fluorine atom and an acetonitrile group onto the pyridine core imparts specific steric and electronic characteristics that are highly valuable in the design of bioactive molecules.
Key Data Summary
A summary of the essential quantitative data for 2-(6-Fluoropyridin-2-yl)acetonitrile is presented below.
| Property | Value | Source(s) |
| Molecular Weight | 136.13 g/mol | [1] |
| Molecular Formula | C₇H₅FN₂ | [1][2] |
| CAS Number | 312325-71-6 | [3][4] |
| Canonical SMILES | N#CC1=NC(F)=CC=C1 | Inferred from name |
Structural Representation
The chemical structure consists of a pyridine ring functionalized at the 2-position with a cyanomethyl group (-CH₂CN) and at the 6-position with a fluorine atom.
Caption: Chemical structure of 2-(6-Fluoropyridin-2-yl)acetonitrile.
Synthesis and Mechanistic Considerations
While multiple synthetic routes may exist, a highly reliable and industrially scalable approach involves the nucleophilic substitution of a corresponding 2-(halomethyl)pyridine derivative with a cyanide salt. This method is analogous to well-established procedures for preparing substituted acetonitriles[5].
Proposed Synthetic Workflow
The synthesis can be logically broken down into two main stages: preparation of the key intermediate (2-(chloromethyl)-6-fluoropyridine) and the subsequent cyanation reaction.
Caption: Proposed workflow for the synthesis of the target compound.
Representative Experimental Protocol
This protocol describes the cyanation step, assuming the availability of the 2-(chloromethyl)-6-fluoropyridine intermediate.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium cyanide (1.1 equivalents) to anhydrous dimethyl sulfoxide (DMSO).
-
Causality: DMSO is chosen as the solvent due to its high polarity, which dissolves the cyanide salt, and its aprotic nature, which enhances the nucleophilicity of the cyanide ion. A nitrogen atmosphere prevents unwanted side reactions with atmospheric moisture and oxygen.
-
-
Addition of Reactant: While stirring, add a solution of 2-(chloromethyl)-6-fluoropyridine (1.0 equivalent) in a minimal amount of DMSO to the flask dropwise at room temperature.
-
Reaction Execution: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Causality: Heating provides the necessary activation energy for the Sₙ2 reaction to proceed at a practical rate. TLC is a crucial self-validating step to confirm the consumption of the starting material before proceeding to workup.
-
-
Aqueous Workup: After cooling to room temperature, pour the reaction mixture into cold water and extract the product with ethyl acetate (3 x volumes). Combine the organic layers.
-
Causality: This step quenches the reaction and separates the organic product from the water-soluble DMSO and inorganic salts.
-
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel.
-
Trustworthiness: Chromatographic purification is essential to remove any unreacted starting material and side products, ensuring the high purity required for subsequent research applications. The final product's identity and purity should be confirmed by spectroscopic analysis.
-
Anticipated Spectroscopic Characterization
Empirical confirmation of the structure is paramount. The following are the expected spectroscopic characteristics for 2-(6-Fluoropyridin-2-yl)acetonitrile.
-
¹H NMR: The spectrum should reveal three distinct signals in the aromatic region corresponding to the three protons on the pyridine ring, with coupling patterns dictated by their positions relative to each other and the fluorine atom. A singlet in the aliphatic region (approx. 3.8-4.2 ppm) would correspond to the two methylene (-CH₂) protons.
-
¹³C NMR: The spectrum will show seven signals: one for the nitrile carbon (approx. 115-120 ppm), one for the methylene carbon, and five for the pyridine ring carbons. The carbon atom bonded to the fluorine (C6) will exhibit a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz).
-
IR Spectroscopy: A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch is expected in the range of 2240-2260 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak (M+) in a low-resolution mass spectrum would appear at an m/z corresponding to the molecular weight (136.13).
Applications in Medicinal Chemistry and Drug Discovery
The title compound is not merely an inert chemical but a strategic building block for creating complex, high-value molecules, particularly in the pharmaceutical sector.
The Role of the Fluoropyridine Scaffold
The 6-fluoropyridine moiety is a privileged structure in medicinal chemistry. The fluorine atom, being highly electronegative and small, can significantly alter the properties of a parent molecule by:
-
Modulating pKa: It lowers the basicity of the pyridine nitrogen, which can affect drug-receptor interactions and pharmacokinetic properties.
-
Blocking Metabolic Oxidation: Fluorine can be installed at a site susceptible to metabolic attack (e.g., by Cytochrome P450 enzymes), thereby increasing the metabolic stability and in vivo half-life of a drug candidate.
-
Enhancing Binding Affinity: The fluorine can participate in favorable electrostatic or hydrogen bonding interactions with protein targets.
Synthetic Versatility of the Acetonitrile Group
The acetonitrile group is a versatile functional handle that can be transformed into a variety of other functionalities. This allows for the elaboration of the core scaffold into a diverse library of compounds for screening.
Caption: Synthetic elaboration pathways from the acetonitrile group.
This versatility is well-documented for related pyridylacetonitriles, which serve as precursors for various functionally substituted azoles and azines[6][7]. The ability to readily convert the nitrile to amines, carboxylic acids, or use it in cyclization reactions makes it a powerful entry point for combinatorial chemistry and lead optimization campaigns.
Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when handling this compound. The information below is derived from available Safety Data Sheets (SDS) and standard laboratory practices.
Hazard Identification
Based on the available safety data, 2-(6-Fluoropyridin-2-yl)acetonitrile is classified with the following hazards[3].
| GHS Classification | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity 4, Oral | H302: Harmful if swallowed. | GHS07 | Warning |
| Skin Irritation 2 | H315: Causes skin irritation. | GHS07 | Warning |
| Eye Irritation 2 | H319: Causes serious eye irritation. | GHS07 | Warning |
| STOT SE 3 | H335: May cause respiratory irritation. | GHS07 | Warning |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.
-
Respiratory Protection: If handling outside a fume hood or if dust/aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material and containers in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains or waterways.
Conclusion
2-(6-Fluoropyridin-2-yl)acetonitrile, with a molecular weight of 136.13 g/mol , is a strategically important heterocyclic compound. Its value extends far beyond its basic physicochemical properties, residing in its utility as a versatile building block for the synthesis of complex molecules. The combination of a metabolically robust fluoropyridine ring and a synthetically adaptable acetonitrile handle makes it a high-potential scaffold for researchers in drug discovery and materials science. Understanding its synthesis, characterization, and safe handling protocols, as detailed in this guide, is essential for unlocking its full potential in scientific innovation.
References
-
Appretech Scientific Limited. 2-(6-Fluoropyridin-3-YL)acetonitrile. Available at: [Link]
-
PubChem, National Institutes of Health. Acetonitrile, fluoro-. Available at: [Link]
-
Science Interactive. SAFETY DATA SHEET - Acetonitrile. Available at: [Link]
-
Al-Naggar, A. A., et al. Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules. Available at: [Link]
-
Organic Syntheses. p-METHOXYPHENYLACETONITRILE. Available at: [Link]
-
Royal Society of Chemistry. Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Organic & Biomolecular Chemistry. Available at: [Link]
Sources
- 1. appretech.com [appretech.com]
- 2. 2-(6-fluoropyridin-2-yl)acetonitrile [chemicalbook.com]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. 312325-71-6|2-(6-Fluoropyridin-2-yl)acetonitrile|BLD Pharm [bldpharm.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ossila.com [ossila.com]

